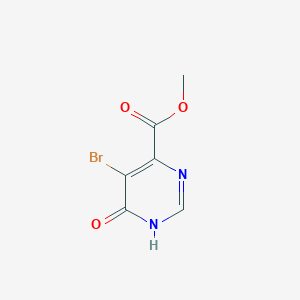

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate

Description

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a brominated pyrimidine derivative featuring a hydroxyl group at position 6, a methyl ester at position 4, and a bromine substituent at position 5. Its molecular formula is C₇H₅BrN₂O₄, with a molecular weight of 285.03 g/mol. The pyrimidine core provides a rigid aromatic framework, while the substituents contribute to its electronic and steric properties. The hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing , while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

Molecular Formula |

C6H5BrN2O3 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10) |

InChI Key |

PDZKPENAXLQQFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate typically involves the bromination of 6-hydroxypyrimidine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 6-hydroxypyrimidine-4-carboxylate.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 6-hydroxypyrimidine-4-carboxylate.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate has been investigated for its potential as a pharmaceutical agent due to its diverse biological activities.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation through mechanisms involving the inhibition of specific enzymes such as GARFTase, which is crucial for nucleotide synthesis in cancer cells .

Antiviral Activity

The compound has also been explored for its antiviral properties. In particular, it has been evaluated against viruses such as influenza and HIV, showing promising results in inhibiting viral replication. The bromine atom in its structure enhances its reactivity, making it a valuable intermediate for synthesizing more complex antiviral agents.

Enzyme Inhibition

This compound acts as an enzyme inhibitor, which can be crucial in drug design. Its ability to interact with biological targets, such as nucleic acids and enzymes, suggests potential applications in developing therapeutics for various diseases.

Agricultural Applications

The compound's unique properties have led to its investigation in agricultural chemistry as well.

Pesticide Development

Research has indicated that this compound can serve as a precursor for developing new pesticides. Its structural characteristics may enhance the efficacy of compounds designed to target specific pests while minimizing environmental impact.

Cosmetic Formulations

In the cosmetic industry, this compound is being studied for its potential benefits in skin care products.

Stability and Efficacy

The compound's stability under various conditions makes it a candidate for inclusion in formulations aimed at improving skin hydration and barrier function. Its hydroxyl group can contribute to moisturizing properties, while the bromine substitution may enhance the overall effectiveness of cosmetic products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Key Observations:

Ethyl Ester Analog (C₈H₇BrN₂O₄): The ethyl group increases lipophilicity (logP ~1.2 vs. Ethyl esters are typically hydrolyzed slower than methyl esters in vivo, affecting drug metabolism .

Methylthio Analog (C₇H₆BrN₂O₂S): Replacement of -OH with -SCH₃ eliminates hydrogen-bonding capacity, altering solubility (e.g., ~2 mg/mL in water vs. ~5 mg/mL for the hydroxyl analog) .

Carboxylic Acid Analog (C₆H₄BrN₂O₂S) :

- The free carboxylic acid group (pKa ~3.5) increases solubility in basic media but reduces stability under acidic conditions .

- Direct comparison with the methyl ester reveals divergent reactivity; the acid is more prone to decarboxylation under heat .

Crystallographic and Hydrogen-Bonding Behavior

- The hydroxyl group in this compound facilitates hydrogen-bonded dimerization (O-H···O=C), as observed in similar esters (e.g., methyl shikimate, ). This contrasts with the methylthio analog, which relies on weaker van der Waals interactions .

- Crystal structures of such compounds are often resolved using SHELX software, with puckering parameters analyzed via Cremer-Pople coordinates () .

Biological Activity

Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily investigated for its role as an enzyme inhibitor and its therapeutic applications against various diseases, including cancer and infectious diseases.

This compound is characterized by the presence of a bromine atom and a hydroxyl group, which are crucial for its biological activity. The synthesis of this compound typically involves the bromination of 6-hydroxypyrimidine derivatives followed by esterification with methyl alcohol. The resulting compound serves as a versatile building block for further chemical modifications aimed at enhancing its biological profile.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and hydroxyl group facilitate binding to active sites, potentially inhibiting enzyme activity and disrupting various metabolic pathways. This inhibition is particularly relevant in the context of cancer therapy, where targeting specific enzymes can lead to reduced tumor proliferation.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human leukemia cells (K562) with an IC50 value in the low micromolar range .

- Table 1 summarizes the cytotoxicity results against different cancer cell lines:

-

Antimicrobial Activity :

- The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. It demonstrated minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL against these pathogens .

- The mechanism involves targeting bacterial topoisomerases, which are essential for DNA replication and transcription, thereby inhibiting bacterial growth.

- Antiviral Properties :

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested in vitro on various human tumor cell lines. The results indicated that the compound significantly inhibited colony formation in K562 cells at concentrations as low as 1 nM, showcasing its potential as a powerful anticancer agent .

Case Study 2: Antimicrobial Action

Another study focused on the compound's effect on Mycobacterium tuberculosis. Researchers found that it effectively inhibited the growth of both drug-sensitive and resistant strains, highlighting its potential role in treating tuberculosis amidst rising antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate, and how are intermediates characterized?

- The compound can be synthesized via condensation reactions using brominated aldehydes or ketones as starting materials. For example, a related dihydropyrimidine derivative was prepared by reacting 5-bromo-2-hydroxybenzaldehyde with urea/thiourea and a β-keto ester under acidic conditions (e.g., HCl as a catalyst). Key intermediates are purified via recrystallization and characterized using NMR (e.g., δ 2.27 ppm for CH, 9.20 ppm for NH) and elemental analysis (e.g., %C, %H, %N matching theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR is essential for identifying proton environments (e.g., aromatic protons, NH groups). IR spectroscopy helps confirm functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity and stoichiometry . For crystalline derivatives, X-ray diffraction (XRD) resolves bond lengths and angles, as seen in analogous pyrimidine carboxylate structures .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

- SHELXL is widely used for small-molecule refinement. Input the initial structure from SHELXS/SHELXD solutions into SHELXL to optimize atomic coordinates, displacement parameters, and hydrogen bonding networks. For example, bond angles (e.g., O1—C8—N1 at 123.16°) and torsion angles (e.g., C9—C10—C11 at 122.34°) are refined iteratively. Hydrogen bonds are analyzed using distance (d) and angle (θ) criteria (e.g., d(O–H···O) ~2.6–2.8 Å, θ ~160–180°) .

Q. What factors influence the regioselectivity of bromination in pyrimidine carboxylate derivatives?

- Regioselectivity is governed by electronic and steric effects. Bromination at the 5-position is favored due to the electron-withdrawing carboxylate group at C4, which activates adjacent positions. Steric hindrance from substituents (e.g., methyl groups) can redirect bromination to less hindered sites. Reaction conditions (solvent polarity, temperature) also modulate selectivity, as observed in related dihydropyrimidine syntheses .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

- Use graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds into motifs like (two donor-acceptor pairs) or (eight-membered rings). For example, hydroxyl and carbonyl groups often form intermolecular O–H···O bonds, stabilizing layered or helical packing. Software like Mercury or PLATON visualizes these networks, while SHELXL refines their geometry .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Cross-validate using complementary techniques:

- If NMR peaks conflict with density functional theory (DFT)-predicted shifts, confirm tautomerism or protonation states via pH-dependent NMR or XRD.

- Discrepancies in IR frequencies may arise from solvent effects; compare spectra in solid (KBr pellet) vs. solution states.

- For ambiguous mass fragments, perform high-resolution MS (HRMS) or tandem MS (MS/MS) .

Q. What strategies optimize reaction yields for this compound under varying conditions?

- Screen catalysts (e.g., p-TsOH vs. HCl), solvents (polar aprotic vs. protic), and temperatures. For example, using DMF as a solvent at 80°C improved yields in a related ethyl carboxylate synthesis (72% yield vs. 50% in ethanol). Microwave-assisted synthesis can reduce reaction times and enhance regioselectivity .

Q. How do structural modifications (e.g., substituents at C4/C6) affect the physicochemical properties of pyrimidine carboxylates?

- Bromine at C5 increases molecular weight and polarizability, enhancing crystallinity. Hydroxyl groups at C6 promote hydrogen bonding, impacting solubility and melting points (e.g., mp 215–217°C for a brominated analog). Methyl esters at C4 improve lipophilicity, relevant for drug delivery studies .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker) or OLEX2 for structure solution and refinement. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonds .

- Synthesis : Monitor reactions via TLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Safety : Handle brominated compounds in fume hoods; use PPE to avoid exposure (refer to SDS for analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.